1-溴-3-氯-4-(甲硫基)苯,95%

描述

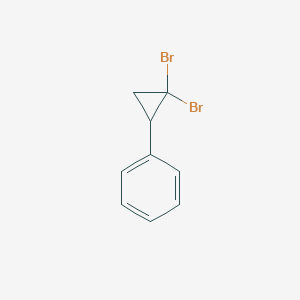

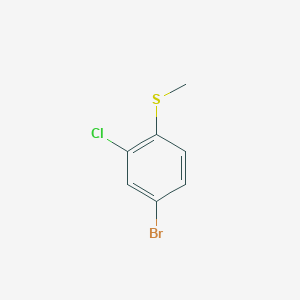

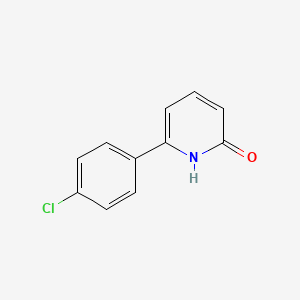

1-Bromo-3-chloro-4-(methylthio)benzene is a chemical compound with the molecular formula C7H6BrClS and a molecular weight of 237.54 . It is a derivative of benzene, which is a simple aromatic ring with bromine, chlorine, and a methylthio group as substituents .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-4-(methylthio)benzene consists of a benzene ring with bromine, chlorine, and a methylthio group as substituents . The exact 3D structure can be viewed using computational chemistry software .Chemical Reactions Analysis

1-Bromo-3-chlorobenzene, a similar compound, undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, and this reaction is strongly accelerated by electron-withdrawing substituents .科学研究应用

试剂调控的位点选择性

"1-溴-3-氯-4-(甲硫基)苯"参与卤代苯三氟化物的金属化过程中的试剂调控选择性位点。这一过程展示了如何利用化学结构中的位置模糊性来建立可选的位点选择性,从而在受控条件下选择性合成卤代和三氟甲基化的芳香族化合物(Mongin, Desponds, & Schlosser, 1996)。

四(甲硫基)噻蒽的合成

它作为四(甲硫基)噻蒽合成的前体,说明了它在复杂有机合成过程中的作用,这些过程有助于开发在材料科学和制药领域具有潜在应用的新型有机分子(Dötze & Klar, 1991)。

弗里德尔-克拉夫茨化学

该化合物参与了弗里德尔-克拉夫茨烷基化反应,证明了它在烷基化芳香族化合物合成中的用途。此类反应是有机化学中的基础,应用范围从精细化学品到制药(Albar, Khalaf, & Bahaffi, 1997)。

臭氧介导的硝化

氯苯和溴苯,包括"1-溴-3-氯-4-(甲硫基)苯"的衍生物,在低温下用二氧化氮进行臭氧介导的硝化。此过程产生具有高邻位导向趋势的硝基衍生物,突出了该化合物在合成具有特定取代方式的硝基芳烃中的作用(Suzuki & Mori, 1994)。

与烯芳烃的加成反应

它还参与了由二硫代亚钠引发的与烯芳烃的加成反应,促进了用末端CF3基取代的共轭二烯的合成。这展示了它在材料科学和有机电子学中创造具有显著潜力的化合物的作用(Ignatowska & Dmowski, 2006)。

金属化反应

溴(烷基硫基)苯的金属化反应,包括"1-溴-3-氯-4-(甲硫基)苯",证明了它在通过金属氢交换反应合成各种取代芳香族化合物中的用途。这有助于开发广泛的化学中间体,用于进一步的合成应用(Cabiddu et al., 2004)。

属性

IUPAC Name |

4-bromo-2-chloro-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWPJFTHPGRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721113 | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101084-82-6 | |

| Record name | 4-Bromo-2-chloro-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101084-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)

![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)